molecular formula C14H15ClN2O2 B2687824 tert-butyl N-(5-chloroquinolin-8-yl)carbamate CAS No. 1484591-53-8

tert-butyl N-(5-chloroquinolin-8-yl)carbamate

Cat. No.: B2687824
CAS No.: 1484591-53-8
M. Wt: 278.74
InChI Key: KBBPTCAXWUKYEK-UHFFFAOYSA-N
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Description

tert-butyl N-(5-chloroquinolin-8-yl)carbamate: is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.73 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloroquinolin-8-yl)carbamate typically involves the reaction of 5-chloroquinoline-8-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-chloroquinolin-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-chloroquinolin-8-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its quinoline core structure is of interest due to its presence in many biologically active molecules, including antimalarial and antibacterial agents .

Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

  • tert-butyl N-(5-chloroquinolin-8-yl)carbamate
  • tert-butyl N-(6-chloroquinolin-8-yl)carbamate
  • tert-butyl N-(7-chloroquinolin-8-yl)carbamate

Uniqueness: this compound is unique due to the specific position of the chloro group on the quinoline ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. The presence of the tert-butyl carbamate group also adds to its distinctiveness, influencing its solubility and stability .

Properties

IUPAC Name

tert-butyl N-(5-chloroquinolin-8-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)9-5-4-8-16-12(9)11/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBPTCAXWUKYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484591-53-8
Record name tert-butyl N-(5-chloroquinolin-8-yl)carbamate
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